molecular formula C9H12N2O B1267296 N-(4-aminophenyl)propanamide CAS No. 59690-89-0

N-(4-aminophenyl)propanamide

Cat. No.: B1267296
CAS No.: 59690-89-0
M. Wt: 164.2 g/mol
InChI Key: MOUFEEIQCXUUMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)propanamide typically involves the reaction of 4-nitropropiophenone with hydrazine hydrate, followed by reduction using a suitable reducing agent such as iron powder or catalytic hydrogenation. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

N-(4-aminophenyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)propanamide in pharmaceuticals is dependent on its chemical reactivity and ability to undergo specific reactions to form desired products . It interacts with molecular targets through its amine and amide functional groups, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: N-(4-aminophenyl)propanamide is unique due to its specific placement of the amine group at the para position, which influences its reactivity and interaction with other molecules. This structural feature makes it particularly useful in certain pharmaceutical and industrial applications .

Properties

IUPAC Name

N-(4-aminophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUFEEIQCXUUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310782
Record name N-(4-aminophenyl)propanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59690-89-0
Record name N-(4-Aminophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59690-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 231666
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Record name 59690-89-0
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Record name N-(4-aminophenyl)propanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINOPHENYL)PROPANAMIDE
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Synthesis routes and methods I

Procedure details

250 mg (2 mmol) of N-propionyl-4-nitroaniline are dissolved in 200 ml of methanol and combined with 0.6 g of 10% palladium/charcoal. The product is hydrogenated in a hydrogen atmosphere at 2 bar for 30 minutes. Then the catalyst is filtered off and the solvent is eliminated in vacuo.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of N-(4-nitrophenyl)propanamide (10 g, 51.5 mmol), 10% palladium on carbon (1 g), methanol (500 ml) and tetrahydrofuran (100 ml) was stirred under hydrogen atmosphere for 12 hours, insoluble substances were removed by filtration, and the filtrate was concentrated to give 8.00 g (94.8%) of the desired product as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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